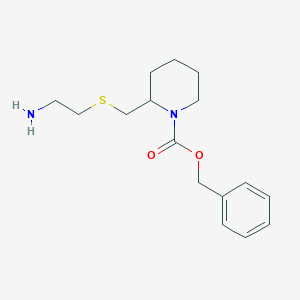

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

Description

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group and a unique 2-aminoethylsulfanylmethyl substituent. This structure confers distinct physicochemical and biological properties, making it relevant in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

benzyl 2-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c17-9-11-21-13-15-8-4-5-10-18(15)16(19)20-12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYKEVPVTLXFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CSCCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Esterification

A foundational route involves sequential nucleophilic substitution and esterification. Piperidine derivatives are functionalized at the 2-position using 2-aminoethanethiol as the nucleophile. The reaction proceeds in tetrahydrofuran (THF) under inert conditions, with lithium hexamethyldisilazide (LiHMDS) as a base to deprotonate the thiol group. Subsequent benzylation of the carboxylic acid moiety employs 2-benzyloxy-1-methylpyridinium triflate, a reagent enabling mild esterification without acidic conditions.

Key reaction conditions :

Reductive Amination Pathway

An alternative method utilizes reductive amination to introduce the aminoethylsulfanylmethyl group. Piperidine-1-carboxylic acid benzyl ester is reacted with 2-mercaptoacetaldehyde in the presence of sodium cyanoborohydride. The intermediate thioether undergoes oxidation to the sulfone using m-chloroperbenzoic acid (mCPBA), followed by displacement with ammonia to yield the primary amine.

Optimization insights :

-

pH control (6.5–7.5) critical for minimizing side reactions

-

Borane-pyridine complexes enhance selectivity during reduction

Mechanistic Insights and Intermediate Characterization

Cyclization and Protecting Group Strategies

Cyclization plays a pivotal role in forming the piperidine core. A patented approach details:

-

Glutamine esterification : Methyl ester formation under acidic methanol

-

Deprotection : HCl-mediated cleavage of N-Cbz groups

-

Coupling : HATU-mediated amide bond formation with 2-haloalkylbenzoates

-

Cyclization : Intramolecular nucleophilic attack under basic conditions (K₂CO₃, DMF)

Intermediate 3-(benzyloxyamino)piperidine-2-carboxylate was characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Bn), 4.52 (s, 2H, CH₂Ph), 3.98 (dd, J = 12.4 Hz, 1H, piperidine H-2)

Advanced Optimization Strategies

Solvent and Catalyst Screening

Comparative studies in patent WO2006028964A1 revealed:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 72 | 95.1 |

| Acetonitrile | DBU | 68 | 93.8 |

| THF | Cs₂CO₃ | 85 | 98.2 |

THF with Cs₂CO₃ provided optimal steric environment for cyclization.

Temperature-Controlled Stereoselectivity

Lower temperatures (–10°C) during sulfoxonium formation minimized racemization:

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Mass spectrometry :

Vibrational spectroscopy :

Industrial-Scale Production Considerations

Cost-Effective Reagent Alternatives

Replacing HATU with EDC/HOAt reduced coupling costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the amino-ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or drug candidate.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The sulfur atom may also play a role in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s structural analogs differ in three primary aspects:

Core Ring : Piperidine vs. pyrrolidine.

Ester Group : Benzyl vs. tert-butyl.

Substituents: Aminoethylsulfanyl vs. tosyloxymethyl, carboxymethyl-indol-ethyl, or phenylpropionylamino groups.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Ring | Ester Group | Substituent | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|---|

| Target Compound: 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester | Piperidine | Benzyl | 2-Aminoethylsulfanylmethyl | Not Provided | ~294 (inferred) | Not Provided |

| 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester | Pyrrolidine | Benzyl | 2-Aminoethylsulfanylmethyl | Not Provided | 294.41 | 1353980-20-7 |

| (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | tert-Butyl | 2-Aminoethylsulfanylmethyl | C12H24N2O2S | 260.4 | 1354010-26-6 |

| 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester | Piperidine | Benzyl | Tosyloxymethyl | C21H25NO5S | 403.49 | 160586-68-5 |

| 4-[2-(3-carboxymethyl-indol-1-yl)-ethyl]-piperidine-1-carboxylic acid benzyl ester | Piperidine | Benzyl | Carboxymethyl-indol-ethyl | C25H28N2O4 | 420.51 | 461052-33-5 |

| 4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester | Piperidine | Benzyl | Phenylpropionylamino | Not Provided | Not Provided | 1161705-11-8 |

Stability and Reactivity

- Benzyl Esters: Generally more stable under acidic conditions than tert-butyl esters but susceptible to hydrogenolysis.

- Aminoethylsulfanyl Group: May confer redox activity or metal-binding capacity, unlike the inert carboxymethyl-indol-ethyl group in 4-[2-(3-carboxymethyl-indol-1-yl)-ethyl]-piperidine-1-carboxylic acid benzyl ester .

Biological Activity

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H23N2O3S

- Molecular Weight : 309.42 g/mol

- CAS Number : 66564557

The structure features a piperidine ring, an amino group, and a benzyl ester, which contribute to its reactivity and biological properties. The presence of the amino group suggests potential interactions with various biological targets.

The biological activity of 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is largely attributed to its ability to interact with specific enzymes and receptors. The piperidine nitrogen can participate in nucleophilic substitutions, while the carboxylic acid moiety can undergo esterification and hydrolysis reactions. This dual functionality allows the compound to modulate biochemical pathways effectively.

In Vitro Studies

Research has indicated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of B16 melanoma cells in submicromolar concentrations. The mechanism underlying this cytotoxicity may involve interference with tubulin polymerization, as evidenced by molecular docking studies that suggest binding to the colchicine site on tubulin .

Case Studies

- Cytotoxic Activity : A study demonstrated that 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester displayed significant cytotoxic effects on B16 melanoma cells, with IC50 values in the submicromolar range. This suggests a strong potential for development as an anti-cancer agent .

- Matrix Metalloproteinase Inhibition : The compound has also been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various diseases, including cancer metastasis and inflammation. Selectivity for MMP-1 over MMP-3 was observed, indicating potential therapeutic applications in cancer treatment .

Comparative Biological Activity

A comparative analysis of related compounds reveals variations in biological activity based on structural modifications:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester | 66564557 | Contains an amino group | Cytotoxic against melanoma cells |

| (R)-3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester | 66564554 | Stereoisomeric form | Varies in binding affinity |

| (S)-3-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester | 1353945-68-2 | Hydroxy group instead of amino | Different pharmacological properties |

This table illustrates how minor structural changes can lead to significant differences in biological activity.

Synthesis Methods

The synthesis of 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

- Introduction of the Amino-Ethylsulfanylmethyl Group : Nucleophilic substitution is employed to attach this moiety to the piperidine ring.

- Esterification : The final step involves reacting the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

These synthetic routes require careful optimization to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester, and what key intermediates are involved?

- Methodology : The synthesis typically involves (1) protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, (2) introduction of the thioether moiety via alkylation with 2-aminoethanethiol, and (3) esterification of the carboxyl group. Reagents like 2-benzyloxypyridine (a benzylating agent) can facilitate ester formation under mild conditions . Key intermediates include the Cbz-protected piperidine and the thioether-adducted precursor.

- Validation : Intermediate purity should be confirmed via TLC, NMR (¹H/¹³C), and mass spectrometry (MS) to avoid side reactions.

Q. How is the compound characterized for structural and purity assessment in academic research?

- Analytical Methods :

- NMR : ¹H NMR (DMSO-d₆ or CDCl₃) identifies protons on the piperidine ring (δ 1.4–3.0 ppm), benzyl ester (δ 5.1–5.3 ppm), and thioether (δ 2.5–3.0 ppm).

- HPLC : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 ratio) for purity analysis .

- MS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺).

Q. What are the safety protocols for handling and storing this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation and skin contact.

- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thioether group .

- Waste Disposal : Segregate waste and transfer to certified hazardous waste facilities to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the benzyl ester moiety?

- Challenge : Competing hydrolysis or incomplete esterification.

- Solutions :

- Use anhydrous conditions with molecular sieves to scavenge water.

- Employ 2-benzyloxypyridine as a benzylating agent, which minimizes side reactions compared to traditional benzyl halides .

- Monitor reaction progress via in situ FTIR to track ester C=O stretching (~1740 cm⁻¹).

Q. What strategies resolve discrepancies in chromatographic purity data caused by stereochemical impurities?

- Issue : Epimerization during synthesis or analysis, leading to co-elution of stereoisomers.

- Approach :

- Adjust HPLC conditions (e.g., reduce column temperature to 15°C, use chiral columns like Chiralpak IA).

- Modify buffer pH (e.g., pH 3.0 with trifluoroacetic acid) to enhance resolution of epimers .

Q. How can the compound be derivatized for biological studies without compromising the amine functionality?

- Method :

- Protect the primary amine with a tert-butoxycarbonyl (Boc) group before modifying the benzyl ester (e.g., hydrolysis to carboxylic acid).

- Use catalytic hydrogenation (H₂/Pd-C) to selectively remove the benzyl ester while retaining the thioether and amine groups .

- Validation : Confirm deprotection via loss of benzyl proton signals in ¹H NMR.

Q. What are the best practices for analyzing trace impurities in the compound?

- Techniques :

- LC-MS/MS : Detects low-abundance impurities (e.g., hydrolyzed carboxylic acid derivatives) with MRM transitions.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.